Disodium (ethoxyoxydophosphanyl)formate

Description

Contextualization within Organophosphorus Compound Chemistry

Organophosphorus compounds are a broad class of organic molecules containing phosphorus. epa.gov Their chemistry is diverse, with phosphorus existing in various oxidation states, though phosphorus(V) and phosphorus(III) derivatives are the most common. epa.gov These compounds have found widespread applications, from pesticides and herbicides to flame retardants and pharmaceuticals. frontiersin.orglgcstandards.com

Disodium (B8443419) (ethoxyoxydophosphanyl)formate belongs to the phosphonate (B1237965) subgroup of organophosphorus compounds. Phosphonates are characterized by a phosphorus-carbon (P-C) bond and are noted for their biological and pharmacological properties. frontiersin.org The presence of both a phosphonate group and a carboxylate group in the structure of (ethoxyoxydophosphanyl)formate gives it unique chemical characteristics that are pivotal to its behavior and analytical detection.

Table 1: Chemical Identity of Disodium (ethoxyoxydophosphanyl)formate

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Foscarnet Impurity B, Disodium;[ethoxy(oxido)phosphoryl]formate |

| CAS Number | 55920-24-6 epa.gov |

| Molecular Formula | C3H5Na2O5P lgcstandards.com |

| Molecular Weight | 198.02 g/mol lgcstandards.com |

Significance in Pharmaceutical Impurity Science: The Foscarnet Analog Perspective

The primary significance of this compound lies in its status as a known impurity in the synthesis of Foscarnet (trisodium phosphonoformate), an antiviral medication. nih.govwikipedia.org In pharmaceutical manufacturing, the identification and control of impurities are paramount to ensure the safety and efficacy of the final drug product. google.com

This compound, designated as Foscarnet Impurity B in pharmacopeial methods, serves as a crucial reference standard in the quality control of Foscarnet. lgcstandards.commdpi.com Its presence and concentration are carefully monitored using advanced analytical techniques such as high-performance liquid chromatography (HPLC). google.comnih.gov The development of robust analytical methods for the detection and quantification of this and other impurities is a critical area of research in pharmaceutical analysis. researchgate.netijprajournal.com

The structural similarity of this compound to Foscarnet highlights the challenges in separating and identifying impurities during drug development. As a Foscarnet analog, it provides a valuable tool for validating analytical methods and ensuring the purity of the active pharmaceutical ingredient (API).

Table 2: Role in Foscarnet Quality Control

| Aspect | Description |

| Designation | Foscarnet Impurity B lgcstandards.com |

| Function | Reference standard for impurity profiling mdpi.com |

| Analytical Method | High-Performance Liquid Chromatography (HPLC) google.com |

| Importance | Ensures the safety and efficacy of Foscarnet by controlling impurity levels. |

Historical Development and Evolution of Research Trajectories for Related Chemical Entities

The study of organophosphorus compounds dates back over a century, with intensive research leading to the discovery of various classes, including phosphates, phosphonates, and phosphinates. google.com The synthesis of phosphonoformic acid esters, a class of compounds closely related to this compound, has been a subject of research for decades, particularly in the context of developing antiviral agents. nih.govacs.org

Early research focused on the synthesis of various esters of phosphonoformic acid to explore their biological activities. nih.gov These studies laid the groundwork for understanding the structure-activity relationships of phosphonoformates and their potential as therapeutic agents. The development of Foscarnet as an antiviral drug in the late 20th century spurred further research into the synthesis and analysis of phosphonoformate derivatives. wikipedia.org

More recent research trends in phosphonate chemistry have expanded to include the development of phosphonate-based prodrugs and their application in drug delivery. nih.gov The continuous evolution of analytical techniques has also been a significant driver in this field, enabling more precise identification and characterization of compounds like this compound. ijprajournal.com The journey from basic synthesis of phosphonoformates to the detailed impurity profiling seen today reflects the broader advancements in medicinal and analytical chemistry.

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;[ethoxy(oxido)phosphoryl]formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O5P.2Na/c1-2-8-9(6,7)3(4)5;;/h2H2,1H3,(H,4,5)(H,6,7);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPIQTPOVWZZLI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

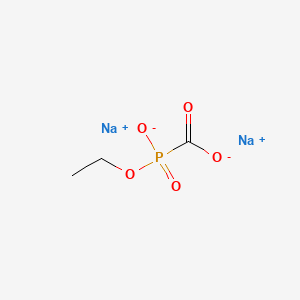

Canonical SMILES |

CCOP(=O)(C(=O)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Na2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55920-24-6 | |

| Record name | Disodium (ethoxyoxydophosphanyl)formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055920246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DISODIUM (ETHOXYOXYDOPHOSPHANYL)FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F90H9GL03I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Pathway Elucidation

Established Synthetic Routes for Disodium (B8443419) (ethoxyoxydophosphanyl)formate

The primary established routes for synthesizing phosphonoformates rely on the formation of a carbon-phosphorus (C-P) bond, a key step in organophosphorus chemistry. The Michaelis-Arbuzov reaction is a cornerstone of this chemistry and provides a foundational pathway.

The synthesis of the (ethoxyoxydophosphanyl)formate core structure is classically achieved through a variation of the Michaelis-Arbuzov reaction. This pathway involves the reaction of a trivalent phosphorous acid derivative, such as a trialkyl phosphite (B83602), with a derivative of ethyl formate (B1220265) that contains a suitable leaving group, like ethyl chloroformate.

The general mechanism proceeds as follows:

Nucleophilic Attack: The phosphorus atom of the triethyl phosphite acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate.

Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

Rearrangement and Elimination: A subsequent rearrangement, characteristic of the Arbuzov reaction, occurs. An ethyl group on the phosphonium (B103445) intermediate is attacked by the chloride ion, leading to the elimination of chloroethane and the formation of diethyl ethoxycarbonylphosphonate.

Hydrolysis and Saponification: The resulting phosphonic ester is then subjected to selective hydrolysis. Treatment with a strong base, such as sodium hydroxide, saponifies the ester groups to yield the target molecule, Disodium (ethoxyoxydophosphanyl)formate.

Optimizing the synthesis is crucial for maximizing yield and purity while minimizing side reactions. Key parameters for the Michaelis-Arbuzov step include temperature, solvent, and stoichiometry.

Temperature Control: The initial reaction is often exothermic. Maintaining a controlled temperature, typically between 80-120°C, is essential. Lower temperatures can lead to a slow reaction rate, while excessively high temperatures can promote side reactions, such as the decomposition of reactants or products, leading to the formation of pyrophosphates and other impurities.

Solvent Selection: The reaction can be run neat (without a solvent) or in a high-boiling inert solvent to help moderate the reaction temperature. The choice of solvent can influence reaction rate and selectivity.

Stoichiometry: Using a slight excess of the phosphite can ensure the complete conversion of the chloroformate. However, this requires careful purification to remove unreacted phosphite.

Purification: The intermediate ester is typically purified by vacuum distillation. The final hydrolysis step requires careful pH control to ensure the formation of the disodium salt without causing degradation of the product.

The table below summarizes typical reaction parameters for the synthesis of dialkyl alkoxycarbonylphosphonates, which are direct precursors to the target compound.

| Parameter | Condition | Rationale |

| Reactants | Triethyl phosphite, Ethyl chloroformate | Readily available starting materials for C-P bond formation. |

| Temperature | 80-120 °C | Balances reaction rate against thermal decomposition. |

| Solvent | Neat or high-boiling inert solvent (e.g., Toluene) | Controls exothermicity and facilitates stable reflux. |

| Reaction Time | 2-6 hours | Sufficient for complete conversion of the limiting reagent. |

| Purification | Vacuum Distillation | Separates the desired phosphonate (B1237965) ester from byproducts. |

Novel Synthetic Strategies and Methodological Innovations

While the Arbuzov reaction is well-established, ongoing research seeks alternative and more efficient synthetic routes. These innovations focus on different starting materials and the use of catalysts to improve reaction conditions and outcomes.

Alternative strategies often involve different phosphorus-containing nucleophiles or different activated formate derivatives.

Pudovik Reaction: An alternative C-P bond-forming reaction involves the addition of a dialkyl phosphite (an H-phosphonate) to a suitable electrophile. For the synthesis of a phosphonoformate, this would require an activated formate equivalent capable of reacting with the P-H bond under basic conditions.

Use of Silyl Phosphites: Tris(trimethylsilyl) phosphite can be used as a more reactive alternative to trialkyl phosphites. The reaction with ethyl chloroformate proceeds under milder conditions, and the silyl ester intermediates are readily hydrolyzed, often just by exposure to moisture or an alcohol, simplifying the workup procedure.

The introduction of catalysts can lower the activation energy of the C-P bond formation, allowing the reaction to proceed under milder conditions and with higher selectivity.

Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can be used to catalyze Arbuzov-type reactions. The catalyst coordinates to the carbonyl oxygen of the chloroformate, increasing its electrophilicity and facilitating the nucleophilic attack by the phosphite at a lower temperature.

Transition Metal Catalysis: Palladium or nickel-catalyzed cross-coupling reactions (e.g., Hirao reaction) offer another modern approach. This involves the reaction of a dialkyl phosphite with an appropriate formate derivative in the presence of a transition metal catalyst and a base. This method is particularly valuable for its mild reaction conditions and broad substrate scope, though its application to this specific target molecule is still exploratory.

The following table outlines a comparison of these synthetic strategies.

| Synthetic Strategy | Precursors | Key Features |

| Michaelis-Arbuzov | Trialkyl phosphite, Alkyl chloroformate | Well-established, often high-yielding, but can require high temperatures. |

| Pudovik Reaction | Dialkyl phosphite, Activated formate | Base-catalyzed, complementary to the Arbuzov reaction. |

| Silyl Phosphite Route | Silyl phosphite, Alkyl chloroformate | Milder reaction conditions, simplified workup. |

| Catalyst-Assisted | Various P-sources, Formate derivative | Lower reaction temperatures, potential for higher selectivity. |

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound Production

Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally and economically sustainable processes. nih.govinstituteofsustainabilitystudies.com

Use of Safer Solvents: Traditional syntheses may be conducted without a solvent or in hydrocarbon solvents like toluene. Green approaches would prioritize the use of safer, bio-based solvents or explore solvent-free reaction conditions, possibly using microwave irradiation to provide energy efficiently. instituteofsustainabilitystudies.comwisdomgale.com

Renewable Feedstocks: A long-term goal for sustainable synthesis is the use of renewable feedstocks. nih.govsekisuidiagnostics.com This could involve deriving the ethanol (B145695) used for the ethoxy groups from bio-ethanol sources. Research into creating the phosphorus backbone from renewable sources is an ongoing challenge in green chemistry.

Waste Prevention: The primary goal is to prevent waste rather than treat it after it has been created. wisdomgale.com Optimizing reactions to achieve near-quantitative yields and designing processes where byproducts can be easily removed or recycled are central to this principle. For instance, using a solid-supported catalyst could simplify purification and allow for catalyst reuse, minimizing waste streams. sekisuidiagnostics.com

By integrating these principles, the production of this compound can be shifted towards more sustainable and efficient chemical manufacturing practices.

Chemical Reactivity, Transformation Dynamics, and Mechanistic Studies

Investigations into Oxidation Reactions of Disodium (B8443419) (ethoxyoxydophosphanyl)formate

Detailed studies on the oxidation of Disodium (ethoxyoxydophosphanyl)formate, including the formation of higher oxidation state products, byproducts, and the kinetic and thermodynamic profiles of these processes, are not documented in available scientific literature.

No specific information is available on the products formed from the oxidation of this compound.

There is no available data on the kinetic and thermodynamic parameters for the oxidation of this compound.

Hydrolytic Stability and Degradation Pathways in Varied Chemical Environments

While the hydrolytic stability of phosphonates and related organophosphorus compounds is known to be influenced by factors such as pH, temperature, and ionic strength, specific data for this compound is not available. General studies on similar compounds indicate that hydrolysis can lead to the cleavage of the phospho-formate or the ethoxy-phosphorus bond, but the specific degradation products and intermediates for this compound have not been identified.

No studies have been found that identify the specific degradation products and intermediates resulting from the hydrolysis of this compound.

The specific effects of pH, temperature, and ionic strength on the hydrolytic stability of this compound have not been experimentally determined or reported in the available literature.

Photochemical and Radiolytic Transformation Studies

There is a lack of specific research on the photochemical and radiolytic transformation of this compound. General principles of photochemistry suggest that organophosphorus compounds can undergo transformation upon exposure to light or ionizing radiation, but no studies have investigated these processes for this particular compound.

Detailed Mechanistic Investigations of this compound Reactions

The formation of this compound as an impurity suggests a complex interplay of reactants and reaction conditions during the synthesis of Foscarnet. Mechanistic studies, while not extensively found in the literature for this specific compound, can be inferred from the fundamental principles of organophosphorus chemistry and the known synthesis routes for related phosphonates.

The synthesis of phosphonoformates often involves the reaction of a trialkyl phosphite (B83602) with an appropriate acyl chloride, a variant of the Michaelis-Arbuzov reaction. In the context of Foscarnet synthesis, side reactions involving residual ethanol (B145695) or ethoxide ions with activated intermediates could lead to the formation of this compound. The core of its reactivity lies in the phosphorus-carbon bond and the lability of the ethoxy group attached to the phosphorus center.

Elucidation of Reaction Intermediates through Spectroscopic and Trapping Techniques

Direct spectroscopic observation of reaction intermediates of this compound is challenging due to their transient nature. However, a combination of spectroscopic methods and chemical trapping experiments can provide insights into the plausible mechanistic pathways.

Spectroscopic Approaches:

³¹P NMR Spectroscopy: This is a powerful tool for tracking the progress of reactions involving phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment. An in situ ³¹P NMR study of a reaction mixture where this compound is either formed or consumed could reveal the presence of short-lived intermediates. For instance, a transient phosphonium (B103445) species or a pentacoordinate phosphorus intermediate would exhibit a characteristic chemical shift distinct from the starting material and the final product.

Rapid-Injection NMR and Stopped-Flow Spectroscopy: These techniques can be employed to study fast reactions. By rapidly mixing the reactants at low temperatures within an NMR tube or a UV-Vis spectrometer, it is possible to slow down the reaction and acquire spectra of intermediates that would otherwise be too short-lived to detect.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in the reaction mixture. By coupling a liquid chromatography system to a mass spectrometer (LC-MS), one can separate different components of the reaction mixture and obtain their mass-to-charge ratios, which can help in identifying potential intermediates.

Trapping Experiments:

Chemical trapping involves introducing a reagent into the reaction mixture that is known to react specifically with a suspected intermediate to form a stable, characterizable product. For example, if a highly electrophilic phosphorus intermediate is proposed, a mild nucleophile could be added to "trap" it. The isolation and identification of the resulting adduct would provide strong evidence for the existence of that intermediate.

Interactive Data Table: Plausible Intermediates and Their Characterization

| Plausible Intermediate | Proposed Structure | Detection/Trapping Method | Expected Spectroscopic Signature |

| Ethoxycarbonylphosphonium ion | [(EtO)P+(OH)(O-)C(=O)O-] | ESI-MS | A distinct m/z peak corresponding to the intermediate's molecular weight. |

| Pentacoordinate Phosphorus Adduct | [(EtO)P(OH)(O-)(Nu)C(=O)O-] (where Nu is a nucleophile) | Trapping with a nucleophile (e.g., an amine), followed by LC-MS and NMR analysis of the trapped product. | The trapped product would have a unique NMR spectrum and molecular weight. |

| Acylphosphonate Radical | [(EtO)P(•)(O-)C(=O)O-] | Electron Paramagnetic Resonance (EPR) Spectroscopy in combination with a spin trap. | A characteristic EPR spectrum with hyperfine coupling to the ³¹P nucleus. |

Role of Solvent Effects and Specific Catalysis in Reaction Outcomes

The solvent and the presence of catalysts can dramatically influence the reaction rates and the distribution of products in reactions involving this compound.

Solvent Effects:

The choice of solvent can affect the stability of reactants, intermediates, and transition states.

Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate ions and polar molecules effectively through hydrogen bonding. In the context of this compound reactions, polar protic solvents could stabilize charged intermediates, potentially favoring pathways that involve such species. However, they can also act as nucleophiles, leading to undesired side reactions like hydrolysis of the ethoxy group.

Polar Aprotic Solvents (e.g., acetonitrile (B52724), DMF): These solvents have high dielectric constants and can solvate cations well, but are poor at solvating anions. Reactions proceeding through anionic intermediates might be accelerated in such solvents. The formation of Foscarnet impurity B, which is a disodium salt, suggests that its solubility and reactivity would be significantly influenced by the polarity of the medium.

Nonpolar Solvents (e.g., toluene, hexane): In nonpolar solvents, ionic species are less stable, and reactions are more likely to proceed through non-polar transition states. The solubility of this compound in such solvents is expected to be very low.

Specific Catalysis:

Acid Catalysis: In the presence of an acid, the phosphoryl oxygen can be protonated, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack. This could facilitate the hydrolysis or transesterification of the ethoxy group.

Base Catalysis: A base can deprotonate the P-OH group (if present in a protonated form of the molecule), increasing its nucleophilicity. Alternatively, a strong base could promote elimination reactions. The formation of impurities during Foscarnet synthesis is sensitive to the pH of the reaction medium.

Nucleophilic Catalysis: Nucleophilic catalysts, such as tertiary amines or pyridine, can react with phosphorus electrophiles to form highly reactive intermediates. For example, a nucleophilic catalyst could displace the ethoxy group to form a more reactive phosphonium intermediate, which then reacts with another nucleophile to give the final product.

Interactive Data Table: Influence of Reaction Conditions on a Hypothetical Transformation

| Solvent | Catalyst | Predominant Reaction Pathway | Expected Outcome |

| Water | None | Hydrolysis | Formation of (hydroxyoxydophosphanyl)formate and ethanol. |

| Acetonitrile | Triethylamine (Base) | Anion-mediated displacement | Potential for oligomerization or reaction with other electrophiles. |

| Ethanol | Sulfuric Acid (Acid) | Transesterification | No net reaction, as the incoming nucleophile is the same as the leaving group. |

| Tetrahydrofuran (THF) | Pyridine (Nucleophilic) | Formation of a pyridinium (B92312) adduct | Acceleration of substitution reactions at the phosphorus center. |

Advanced Analytical Methodologies for Characterization and Quantification

Development and Validation of Chromatographic Techniques for High-Resolution Separation

Chromatographic methods are fundamental to separating Disodium (B8443419) (ethoxyoxydophosphanyl)formate from impurities and related substances. The development and validation of these techniques are critical for accurate purity assessment and content determination.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Disodium (ethoxyoxydophosphanyl)formate. Due to the compound's polar nature and lack of a strong UV-absorbing chromophore, specialized HPLC methods are required. Ion-pair reversed-phase chromatography is frequently employed, where a reagent such as octylamine (B49996) is added to the mobile phase to enhance the retention of the anionic analyte on a non-polar stationary phase like a C18 column. nih.govingentaconnect.com

Detection can be challenging. Evaporative Light Scattering Detection (ELSD) is a common choice as it does not require the analyte to have a chromophore. ingentaconnect.comgoogle.com Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity. ingentaconnect.com Method validation according to ICH guidelines ensures the reliability of the analytical procedure, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. ingentaconnect.com

Table 1: Illustrative HPLC-ELSD Parameters for Analysis

| Parameter | Condition |

| Column | Synergi Hydro-RP C18 (150 mm x 2.0 mm, 4 µm) |

| Mobile Phase | Gradient elution using 10 mmol·L-1 octylamine (pH 5.2) and acetonitrile (B52724) ingentaconnect.com |

| Flow Rate | 0.3 mL/min ingentaconnect.com |

| Column Temperature | 35 °C ingentaconnect.com |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Nebulizing Gas | Nitrogen |

| Evaporation Temp. | 45 °C |

While Gas Chromatography (GC) is not suitable for the direct analysis of the non-volatile this compound salt, it is essential for analyzing volatile components associated with its synthesis and purification. This includes the identification and quantification of residual solvents. Headspace GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the standard technique for this purpose. oup.com This method allows for the sensitive detection of volatile organic compounds that may be present as impurities from the manufacturing process. The method must be validated to ensure it can accurately quantify solvents at levels compliant with regulatory requirements. oup.com

Table 2: Potential Volatile Analytes in Synthesis Processes

| Analyte (Solvent) | Typical GC Method |

| Ethanol (B145695) | Headspace GC-FID/MS |

| Acetonitrile | Headspace GC-FID/MS |

| Dichloromethane | Headspace GC-FID/MS |

| Toluene | Headspace GC-FID/MS |

| Heptane | Headspace GC-FID/MS |

Capillary Electrophoresis (CE) offers a powerful alternative to HPLC for the analysis of charged species like this compound. nih.govresearchgate.net The primary mode used is Capillary Zone Electrophoresis (CZE), where analytes are separated based on their mass-to-charge ratio in a fused silica (B1680970) capillary under the influence of a high-voltage electric field. nih.govwikipedia.org This technique provides high separation efficiency and requires minimal sample and reagent consumption. researchgate.net

For analytes lacking a chromophore, indirect UV detection is a common strategy. researchgate.net This involves adding a UV-absorbing compound to the background electrolyte; the analyte is then detected as a negative peak against a high-absorbance background. Coupling CE with mass spectrometry (CE-MS) can also provide enhanced sensitivity and structural information. nih.gov

Cutting-Edge Spectroscopic Characterization Techniques

Spectroscopic techniques are vital for the unambiguous structural elucidation and confirmation of the molecular identity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for structural elucidation. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR experiments is necessary.

¹H NMR identifies the protons of the ethoxy group (a triplet and a quartet) and the formate (B1220265) proton.

¹³C NMR confirms the carbon environments of the ethoxy and formate groups.

³¹P NMR is crucial for characterizing the phosphorus center, providing a single resonance at a characteristic chemical shift for the phosphonate (B1237965) group.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons, carbons, and potentially the phosphorus atom, confirming the complete molecular structure.

Solid-state NMR (ssNMR) can be employed to study the compound in its native solid form, providing insights into its crystalline structure and polymorphism. nih.gov Specifically, ³¹P solid-state NMR can reveal information about the local environment and intermolecular interactions of the phosphonate group in the crystal lattice.

Table 3: Predicted NMR Data for (Ethoxyoxydophosphanyl)formate Anion

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Coupling | Assignment |

| ¹H | ~1.3 | Triplet (t) | -O-CH₂-CH₃ |

| ¹H | ~4.1 | Doublet of Quartets (dq) | -O-CH₂ -CH₃ |

| ¹H | ~8.0 | Doublet (d) | H -C=O |

| ¹³C | ~16 | -O-CH₂-CH₃ | |

| ¹³C | ~65 | -O-CH₂ -CH₃ | |

| ¹³C | ~170 | Doublet (d) | H-C =O |

| ³¹P | Varies | P |

Note: Predicted values are illustrative; actual shifts and couplings depend on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental composition with high confidence. For this compound, analysis is typically performed using electrospray ionization (ESI) in negative ion mode, detecting the [M-2Na+H]⁻ ion.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern provides valuable structural information, confirming the presence of the ethoxy and formate moieties. Proposed fragmentation pathways can be elucidated by analyzing the mass losses from the parent ion.

Table 4: Proposed HRMS Fragmentation Data for the [C₃H₅O₅P]²⁻ Dianion

| Precursor Ion (m/z) | Proposed Fragment Ion | Mass Loss | Formula of Loss |

| 154.97 | [C₂H₄O₂P]⁻ (Loss of Formate) | 45.00 | CHO₂ |

| 154.97 | [CHO₄P]²⁻ (Loss of Ethene) | 28.03 | C₂H₄ |

| 154.97 | [PO₃]⁻ (Phosphite) | 79.97 | C₃H₅O₂ |

Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR) and Raman Spectroscopy) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a cornerstone for the structural elucidation of this compound. These techniques provide a detailed fingerprint of the molecule by probing its vibrational modes, which are directly related to the functional groups present and their chemical environment.

For the identity confirmation of this compound as a reference material, Attenuated Total Reflection (ATR)-FTIR spectroscopy is a commonly employed method. novachem.com.auamazonaws.com The resulting IR spectrum is interpreted to ensure consistency with the compound's known structural formula. novachem.com.auamazonaws.com The key functional groups within the molecule each absorb infrared radiation at characteristic frequencies, allowing for unambiguous identification.

While Raman spectroscopy is a complementary technique that also probes vibrational modes, it is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. The combination of both FTIR and Raman data provides a more complete vibrational analysis of the molecule.

Table 1: Expected Vibrational Frequencies for this compound This is an interactive data table based on typical frequency ranges for the specified functional groups.

| Functional Group | Bond | Vibration Type | Characteristic Frequency Range (cm⁻¹) |

|---|---|---|---|

| Carbonyl | C=O (formate) | Stretch | 1700 - 1600 (broad due to salt) |

| Phosphoryl | P=O | Stretch | 1300 - 1200 |

| Phosphate (B84403) Ester | P-O-C | Asymmetric Stretch | 1050 - 1000 |

| Ether | C-O-C | Stretch | 1150 - 1085 |

Hyphenated Techniques for Integrated Analytical Solutions

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer powerful solutions for analyzing complex mixtures and identifying trace-level components.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Impurity Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the detection and quantification of trace impurities in pharmaceutical substances, including those related to this compound. Given the polar and ionic nature of this compound, specialized chromatographic techniques are required for effective separation. helixchrom.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating very polar compounds like fosfomycin (B1673569) and its related substances. helixchrom.comgoogle.com HILIC, often on a mixed-mode column that allows for both HILIC and ion-exchange interactions, provides enhanced retention and selectivity. helixchrom.com The retention time can be finely controlled by adjusting the mobile phase composition, specifically the amount of acetonitrile, buffer concentration, and pH. helixchrom.com

Following chromatographic separation, mass spectrometry provides highly sensitive and specific detection. The signal from the mass spectrum must be consistent with the theoretical mass-to-charge ratio (m/z) of the compound and its fragments, confirming its identity. amazonaws.comgoogle.com This combined LC-MS/MS strategy is crucial for identifying unknown impurities and degradation products in active pharmaceutical ingredients (APIs). google.com

Table 2: Illustrative LC-MS/MS Parameters for Polar Impurity Analysis This is an interactive data table showing typical parameters for the analysis of polar compounds like this compound.

| Parameter | Specification | Purpose |

|---|---|---|

| Chromatography | High-Performance Liquid Chromatography (HPLC) | Separates components in the sample mixture. |

| Column | HILIC (e.g., Amaze TH Mixed-Mode) | Retains and separates highly polar analytes. helixchrom.com |

| Mobile Phase | Acetonitrile/Aqueous Ammonium Formate Buffer | Gradient elution to resolve compounds with different polarities. helixchrom.comgoogle.com |

| Detector 1 | Charged Aerosol Detector (CAD) / ELSD | Universal detection for quantification of non-volatile analytes. helixchrom.comgoogle.com |

| Detector 2 | Tandem Mass Spectrometer (MS/MS) | Provides structural information and confirmation of identity. google.com |

| Ionization | Electrospray Ionization (ESI), negative mode | Suitable for ionizing polar, acidic compounds. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile byproducts that may arise during the synthesis of a parent drug or its related compounds. However, polar, non-volatile molecules such as this compound are not directly amenable to GC analysis.

To overcome this limitation, a derivatization step is required to convert the non-volatile analyte into a volatile derivative. researchgate.net Silylation is a common derivatization technique where active hydrogen atoms (from hydroxyl or carboxylic acid groups) are replaced with a trimethylsilyl (B98337) (TMS) group, thereby increasing the molecule's volatility and thermal stability. researchgate.net Once derivatized, the compound can be separated by gas chromatography and identified by its mass spectrum and fragmentation pattern. researchgate.net This approach is effective for analyzing process-related impurities and byproducts from the synthetic route.

Method Development and Validation for Pharmaceutical Reference Standards

The establishment of this compound as a pharmaceutical reference standard requires the development and rigorous validation of analytical methods to confirm its identity, purity, and assay. helixchrom.comresearchgate.net

Method Validation Parameters: Specificity, Linearity, Accuracy, Precision, Limits of Detection and Quantification

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. For quantifying impurities or assaying a reference standard, High-Performance Liquid Chromatography (HPLC) is a frequently validated method. novachem.com.auresearchgate.netingentaconnect.com The validation process assesses several key parameters according to established guidelines.

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. In chromatography, this is often demonstrated by achieving adequate separation between the main compound peak and any impurity peaks. google.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. The relationship is typically expressed through a regression equation and a correlation coefficient (r²). researchgate.netingentaconnect.com

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies on spiked samples. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). researchgate.netgoogle.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netingentaconnect.com

Table 3: Example Method Validation Parameters for Fosfomycin and Related Substances Analysis This is an interactive data table summarizing typical validation results found in the literature for related analytical methods.

| Parameter | Typical Acceptance Criteria / Result | Reference |

|---|---|---|

| Specificity | Separation degree between peaks ≥ 1.5 | google.com |

| Linearity (r²) | ≥ 0.999 | researchgate.netingentaconnect.com |

| Accuracy (% Recovery) | 98.0% - 102.0% (typically) | researchgate.net |

| Precision (RSD) | ≤ 2.0% for repeatability | researchgate.netgoogle.com |

| LOQ | Determined experimentally (e.g., 0.75 µg/mL to 10.7 µg/mL) | researchgate.netingentaconnect.com |

Qualification and Certification of Reference Materials

A reference material is a substance that is sufficiently homogeneous and stable with respect to specified properties, established to be fit for its intended use in a measurement process. wikipedia.org The qualification of this compound as a reference standard is a comprehensive process to confirm its identity and purity with a high degree of confidence. intertek.com

The process begins with the initial characterization of a high-purity batch of the material. intertek.com An extensive set of analytical tests is performed to fully characterize the substance. novachem.com.au This characterization is documented in a Certificate of Analysis (CoA), which provides a full description of the material and a summary of the analyses performed. pharmtech.comsigmaaldrich.com

A Certified Reference Material (CRM) is a reference material characterized by a metrologically valid procedure for one or more properties, accompanied by a certificate that provides the property value, its associated uncertainty, and a statement of metrological traceability. wikipedia.org

Table 4: Analytical Tests for Qualification of a Pharmaceutical Reference Standard This is an interactive data table outlining the typical tests performed during the certification process.

| Test Category | Analytical Technique(s) | Purpose | Reference |

|---|---|---|---|

| Identity Confirmation | ¹H-NMR, Mass Spectrometry (MS), FTIR | Confirms the chemical structure is correct. | novachem.com.auamazonaws.com |

| Purity Assessment | HPLC | Quantifies organic impurities and determines purity by area percent. | novachem.com.auamazonaws.com |

| Volatile Content | Karl Fischer Titration | Measures water content. | novachem.com.au |

| Residual Solvents | Headspace Gas Chromatography (HS-GC) | Quantifies any remaining solvents from the synthesis process. | novachem.com.au |

| Assay | qNMR or Mass Balance | Determines the potency of the standard. The mass balance approach calculates the assay by subtracting the sum of all impurities (organic, water, residual solvents, inorganic) from 100%. | amazonaws.com |

| Homogeneity & Stability | HPLC | Confirms consistency across the batch and determines the re-test date or expiry. | wikipedia.org |

Computational and Theoretical Chemistry Studies of Disodium Ethoxyoxydophosphanyl Formate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule from first principles. These methods, such as Density Functional Theory (DFT) and other ab initio techniques, solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For a compound like Disodium (B8443419) (ethoxyoxydophosphanyl)formate, these calculations would provide a deep understanding of its stability, reactivity, and bonding characteristics.

A primary output of quantum chemical calculations is the description of molecular orbitals (MOs), which are mathematical functions describing the location and wave-like behavior of an electron in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability.

Charge partitioning analysis, using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would assign partial atomic charges to each atom in the molecule. This information is critical for understanding the polarity of bonds and the electrostatic potential of the molecule, which governs how it interacts with other molecules.

Hypothetical Data Table 1: Calculated Electronic Properties of Disodium (ethoxyoxydophosphanyl)formate

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability |

| Dipole Moment | 4.2 D | Indicates a polar molecule |

The structure of this compound is not rigid; rotation around single bonds can lead to different spatial arrangements of its atoms, known as conformations. Quantum chemical calculations can be used to determine the relative energies of these different conformers. By mapping the potential energy surface as a function of bond rotations, the most stable, low-energy conformations can be identified.

This analysis would also reveal key intramolecular interactions, such as hydrogen bonds or steric repulsions, that influence the molecule's preferred shape. Understanding the conformational preferences is essential as the three-dimensional structure of a molecule is intrinsically linked to its reactivity and biological activity.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or reactions with other chemical species.

Theoretical calculations can be used to propose and evaluate potential degradation pathways for this compound, such as hydrolysis of the ester group. By calculating the energies of potential reactants, intermediates, transition states, and products, the most likely degradation mechanisms can be elucidated. This would involve identifying the bonds that are most susceptible to breaking and the new bonds that are likely to form.

This predictive capability is invaluable for understanding the compound's stability under various conditions and for identifying potential degradation products without the need for extensive experimental work.

By calculating the energies of various points along a reaction coordinate, an energetic landscape, or reaction profile, can be mapped. This profile shows the energy changes as the reactants are converted into products, passing through high-energy transition states. The height of the energy barrier at the transition state, known as the activation energy, determines the rate of the reaction.

For this compound, mapping the energetic landscape for a specific chemical transformation would provide a quantitative understanding of the reaction's feasibility and kinetics.

Hypothetical Data Table 2: Calculated Activation Energies for a Proposed Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Initial Attack | TS1 | 25.3 |

| Bond Cleavage | TS2 | 15.8 |

| Product Formation | TS3 | 5.2 |

Theoretical Prediction of Spectroscopic Properties

Computational quantum chemistry can predict various spectroscopic properties of a molecule. These theoretical spectra are invaluable for interpreting experimental data and for identifying the compound.

For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra could be generated.

IR Spectroscopy: Calculations can predict the vibrational frequencies of the molecule's chemical bonds. These frequencies correspond to the absorption peaks in an IR spectrum, allowing for the identification of functional groups present in the molecule.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, and ³¹P. These predicted shifts are instrumental in confirming the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Visible range. This provides information about the molecule's electronic structure and chromophores.

The close agreement between theoretically predicted and experimentally measured spectra provides strong evidence for the correct structural assignment of a synthesized compound.

ARTICLE CANNOT BE GENERATED

Following a comprehensive search for scholarly and scientific articles, no specific computational or theoretical chemistry studies focused on "this compound" could be located. The search did not yield any published research containing the necessary data to fulfill the detailed requirements of the requested article outline. Specifically, no information was found regarding:

Computational Prediction of NMR Chemical Shifts and Coupling Constants: There are no available studies detailing the theoretical calculation of 1H, 13C, or 31P NMR spectra for this compound.

Simulation of Vibrational Spectra (FTIR, Raman) and UV-Vis Absorption Profiles: No research papers presenting simulated vibrational frequencies or electronic transition data for this compound were identified.

Molecular Dynamics Simulations: Information regarding the simulation of its behavior in solution, including intermolecular interactions and solvation dynamics, is absent from the available literature.

While general methodologies for computational chemistry, such as Density Functional Theory (DFT), are well-established, the search results confirm that these techniques have not been specifically applied and published for "this compound." Without access to such dedicated research, it is impossible to generate a scientifically accurate and verifiable article that adheres to the provided structure and content requirements. Any attempt to create the requested data tables and detailed research findings would be speculative and lack the necessary scientific basis and citations.

Therefore, this article cannot be generated at this time due to the absence of relevant scientific literature on the computational and theoretical chemistry of this compound.

Disodium Ethoxyoxydophosphanyl Formate As a Pharmaceutical Impurity: Formation, Control, and Impact

Origin and Formation Mechanisms within Foscarnet Synthesis and Storage

Disodium (B8443419) (ethoxyoxydophosphanyl)formate is primarily understood to be a byproduct originating from the synthesis of Foscarnet. The structure of this impurity suggests its formation through an esterification reaction involving a reactive phosphonoformic acid intermediate and an ethoxy source, likely ethanol (B145695), which may be present as a reactant, solvent, or impurity in the raw materials.

Identification of Critical Process Parameters and Stress Conditions Leading to Impurity Formation

While specific proprietary details of Foscarnet synthesis are not publicly disclosed, general principles of chemical synthesis and impurity control point to several critical parameters that likely influence the formation of Disodium (ethoxyoxydophosphanyl)formate.

Key Influencing Factors:

Temperature: Elevated temperatures during the synthesis or storage of Foscarnet can provide the necessary activation energy for the esterification reaction between the phosphonoformic acid precursor and any residual ethanol.

pH: The pH of the reaction mixture and the final formulation is a critical factor. While Foscarnet is known to degrade in acidic aqueous solutions, the specific pH conditions that favor the formation of this ester impurity are a key area of process control. researchgate.net The final injection product is typically adjusted to a pH of 7.4. fda.gov

Presence of Ethanol: The concentration of ethanol or other ethoxy-containing reagents in the reaction mixture is a direct contributor to the formation of this impurity. Stringent control over the purity of starting materials and solvents is therefore essential.

Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions, including the formation of this compound.

Moisture Content: The presence of water can influence reaction equilibria. While Foscarnet is administered as an aqueous solution, controlling the water content during specific stages of synthesis can be crucial in minimizing side reactions.

The interplay of these parameters can create conditions conducive to the formation of this impurity. The following table summarizes these critical process parameters and their potential impact.

| Critical Process Parameter | Potential Impact on Impurity Formation | Rationale |

| Temperature | Increased formation at higher temperatures | Provides activation energy for the esterification side reaction. |

| pH | Formation may be favored under specific pH conditions | Catalyzes the esterification reaction. |

| Ethanol Concentration | Direct correlation with impurity formation | Acts as a reactant in the formation of the ethoxy ester. |

| Reaction/Storage Time | Increased formation with prolonged time | Greater opportunity for side reactions to occur. |

| Moisture Content | Can shift reaction equilibria | Water can participate in competing hydrolysis reactions. |

Degradation Pathways of Foscarnet Leading to this compound

Foscarnet itself can degrade under certain stress conditions, although the primary reported degradation products are phosphate (B84403) and phosphite (B83602), particularly in acidic aqueous solutions. researchgate.net The formation of this compound is more commonly attributed to the synthesis process rather than being a direct degradant of the final Foscarnet molecule under typical storage conditions. However, the possibility of degradation pathways involving reaction with excipients or container-closure components that could yield an ethoxy source cannot be entirely ruled out over the product's shelf-life.

Forced degradation studies, which involve exposing the drug substance to harsh conditions such as acid, base, oxidation, heat, and light, are crucial in identifying potential degradation products. scholarsresearchlibrary.com Such studies help to elucidate the degradation pathways and ensure that the analytical methods used for quality control are stability-indicating.

Strategic Approaches for Impurity Minimization and Control in Pharmaceutical Manufacturing

The control of this compound levels in Foscarnet is achieved through a combination of optimized process chemistry and rational formulation development.

Process Chemistry Modifications to Reduce Impurity Levels

A proactive approach to impurity control focuses on preventing its formation during the manufacturing process.

Key Strategies:

Raw Material Specification: Implementing stringent specifications for the purity of starting materials and solvents to limit the presence of ethanol and other potential reactants.

Optimization of Reaction Conditions:

Temperature Control: Conducting the synthesis at the lowest effective temperature to minimize the rate of the esterification side reaction. researchgate.net

pH Control: Maintaining the pH of the reaction mixture within a tightly controlled range that disfavors the formation of the impurity.

Solvent Selection: Utilizing solvents that are less likely to participate in side reactions.

Purification Techniques: Employing robust purification methods, such as recrystallization or chromatography, to effectively remove any formed impurity from the final active pharmaceutical ingredient (API). pharmaknowledgeforum.com

In-Process Monitoring: Implementing real-time analytical monitoring during the manufacturing process to track the formation of impurities and allow for immediate corrective actions. pharmaknowledgeforum.com

Analytical Quality Control and Regulatory Compliance for Foscarnet Drug Substance and Products

Robust analytical methods are essential for the detection and quantification of this compound to ensure that it is controlled within acceptable limits.

Several analytical techniques are employed for the quality control of Foscarnet and its impurities:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of impurities in pharmaceutical products. scholarsresearchlibrary.comnih.gov

Ion Chromatography (IC): A validated ion chromatography method with suppressed conductivity detection has been developed for the assay of Foscarnet and the separation from its related compounds, including impurity B. mdpi.com

The validation of these analytical methods is performed according to the guidelines established by the International Council for Harmonisation (ICH), ensuring their specificity, linearity, accuracy, precision, and robustness. mdpi.com

Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established monographs for Foscarnet Sodium that include tests for related substances. drugfuture.com this compound is listed as Foscarnet impurity B in the European Pharmacopoeia and as Foscarnet Related Compound B in the USP. lgcstandards.comsigmaaldrich.com These monographs provide the official methods and acceptance criteria for the control of this and other impurities. The acceptance criteria for impurities are based on safety data and are aligned with ICH guidelines Q3A(R2) for new drug substances and Q3B(R2) for new drug products. cymitquimica.comfda.gov These guidelines establish thresholds for reporting, identification, and qualification of impurities.

The availability of certified reference standards for this compound is crucial for the accurate identification and quantification of this impurity during routine quality control testing. lgcstandards.comsigmaaldrich.comsigmaaldrich.com

Impurity Profiling and Quantification in Active Pharmaceutical Ingredients (APIs)

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For the antiviral drug Foscarnet Sodium, a key process-related impurity is this compound, also known as Foscarnet impurity B. sigmaaldrich.comsynzeal.com The identification and quantification of such impurities are essential to control the quality of the final drug product. synthinkchemicals.com

Various analytical techniques are employed for the comprehensive profiling of impurities in Foscarnet Sodium. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are prominent methods cited in scientific literature and pharmacopoeial monographs for this purpose. mdpi.comgoogle.comdrugfuture.com These methods are designed to separate the main API from its related substances, allowing for precise quantification. For instance, a validated assay for Foscarnet based on ion chromatography with suppressed conductivity detection has demonstrated high repeatability and a broad linear range, making it suitable for impurity analysis. mdpi.com The development of these analytical procedures often follows the principles of Quality by Design (QbD), which helps in creating robust and reliable methods. mdpi.comresearchgate.net

The table below summarizes key parameters of a validated IC method for the analysis of Foscarnet and its impurities.

| Parameter | Method Details |

| Technique | Ion Chromatography (IC) with suppressed conductivity detection mdpi.com |

| Eluent System | Isocratic carbonate–bicarbonate mdpi.com |

| Linear Range | 5 to 100 mg/L mdpi.com |

| Repeatability (RSD) | ≤ 0.3% mdpi.com |

| Recovery | 98.2–100.5% mdpi.com |

Methodological validation confirms that the analytical procedure can effectively separate degradation products and process-related impurities, like this compound, from the main Foscarnet peak, ensuring accurate quantification. google.com

Application of Validated Methods for Routine Quality Control

Once an analytical method for impurity profiling is developed, it must be rigorously validated to ensure its suitability for routine quality control (QC) in a pharmaceutical setting. mdpi.com Method validation is performed according to guidelines established by the International Council for Harmonisation (ICH). mdpi.comresearchgate.net The validation process assesses several key parameters to demonstrate that the method is reliable, reproducible, and accurate for its intended purpose. mdpi.com

These parameters include:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. mdpi.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. mdpi.comnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. mdpi.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. mdpi.com

The following table outlines typical validation parameters and acceptance criteria for an assay of Foscarnet and its impurities.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 mdpi.com |

| Accuracy (% Recovery) | 98.0% - 102.0% mdpi.com |

| Precision (Repeatability, RSD) | ≤ 1.0% mdpi.com |

| Intermediate Precision (RSD) | ≤ 2.0% |

| Limit of Quantification (LOQ) | Sufficiently low to detect impurities at specified limits researchgate.net |

The successful validation of these methods allows for their seamless transfer and implementation in QC laboratories for the routine analysis of raw materials and finished drug products, ensuring that the levels of impurities like this compound are consistently below the accepted safety thresholds. mdpi.com

Development and Utilization of Impurity Reference Standards

Reference standards are indispensable tools in pharmaceutical analysis, serving as the benchmark for confirming the identity, purity, quality, and strength of drug substances and products. synthinkchemicals.compharmtech.com An impurity reference standard is a highly purified and well-characterized material of a specific impurity. intertek.com These standards are critical for the validation of analytical methods and for the accurate quantification of impurities during routine quality control testing. synzeal.comsynthinkchemicals.com The quality and purity of the reference standard are paramount, as the accuracy of all analytical results depends on it. pharmtech.comintertek.com

Certification of this compound as a Foscarnet Impurity Reference Standard

This compound is officially recognized as Foscarnet Impurity B in major pharmacopoeias, such as the British Pharmacopoeia (BP) and the European Pharmacopoeia (EP). sigmaaldrich.comsigmaaldrich.comlgcstandards.comsymteraanalytics.com These pharmacopoeial bodies provide certified reference standards (CRS) of this impurity for use in the tests and assays described in the Foscarnet Sodium monograph. sigmaaldrich.comsigmaaldrich.com

The certification of a reference standard is a rigorous process involving extensive analytical testing to confirm its chemical structure and determine its purity. pharmtech.comlgcstandards.com This process ensures the material is suitable for its intended analytical purpose. edqm.eu The United States Pharmacopeia (USP) also provides a reference standard for this impurity, designated as Foscarnet Related Compound B. drugfuture.comusp.orgpharmaffiliates.com

The availability of these certified primary standards from pharmacopoeial sources is crucial for pharmaceutical manufacturers to accurately control the level of this specific impurity in their Foscarnet Sodium API and finished products. pharmtech.com

The table below lists some of the available reference standards for this compound.

| Issuing Body | Official Name | Catalogue Number |

| British Pharmacopoeia (BP) | Foscarnet impurity B | BP997 sigmaaldrich.comlgcstandards.com |

| European Pharmacopoeia (EP) | Foscarnet impurity B | EPF0389004 sigmaaldrich.comlabmix24.com |

| United States Pharmacopeia (USP) | Foscarnet Related Compound B | 1283313 usp.orgpharmaffiliates.com |

Traceability and Comparability of Reference Materials across Pharmacopoeias

Traceability is a fundamental concept in measurement science that ensures analytical results are accurate, reliable, and comparable across different laboratories and over time. synthinkchemicals.comedqm.eu In the context of pharmaceutical reference standards, traceability means that the value assigned to a standard (e.g., its purity) is linked to a higher-order, primary standard, often established by a national metrology institute or a pharmacopoeial authority. pharmaceutical-technology.com

Pharmacopoeial reference standards, such as those from the USP and EP, are considered primary standards. lgcstandards.compharmaceutical-technology.com Pharmaceutical companies often establish in-house, or secondary, reference standards for routine use to conserve the more expensive and sometimes limited supply of primary standards. pharmaceutical-technology.comgmpsop.com It is a regulatory requirement that these secondary standards be qualified against and demonstrate clear traceability to the official primary standards. edqm.eugmpsop.com

This traceability ensures that whether a test is performed in Europe, the United States, or elsewhere, the results will be comparable and consistent, which is vital for global pharmaceutical manufacturing and trade. synthinkchemicals.comedqm.eu The robust quality management systems of pharmacopoeial bodies instill confidence in the reliability and accuracy of their reference standards, which forms the basis for this international comparability. synthinkchemicals.com

Exploration of Alternative Chemical Applications and Advanced Derivatives

Potential Applications in Catalysis and Organometallic Chemistry

The unique structural features of Disodium (B8443419) (ethoxyoxydophosphanyl)formate, possessing both a phosphonate (B1237965) and a carboxylate moiety, make it an intriguing candidate for applications in catalysis and organometallic chemistry. These functional groups offer multiple coordination sites for metal ions, suggesting its potential as a versatile ligand.

Ligand Design for Transition Metal Catalysis

Phosphine ligands are pivotal in transition metal-catalyzed reactions, stabilizing metal centers and influencing their reactivity and selectivity. tcichemicals.comscbt.comsigmaaldrich.com The phosphonate group in Disodium (ethoxyoxydophosphanyl)formate can act as a robust coordinating agent for various transition metals. The electronic and steric properties of such ligands are crucial for their effectiveness in catalytic cycles, including processes like oxidative addition and reductive elimination. tcichemicals.com

The presence of both a phosphonate and a carboxylate group allows for the possibility of acting as a bidentate or even a bridging ligand, forming stable chelate complexes with transition metals. wikipedia.org This chelation can enhance the stability and activity of the resulting catalyst. The ethoxy group on the phosphorus atom can be systematically modified to tune the electronic and steric environment around the metal center, thereby tailoring the catalyst's performance for specific reactions, such as cross-coupling, hydrogenation, and hydroformylation reactions. scbt.comsigmaaldrich.com

Table 1: Potential Coordination Modes of this compound as a Ligand

| Coordination Mode | Description | Potential Catalytic Application |

| Monodentate (Phosphonate) | The phosphonate oxygen coordinates to the metal center. | Standard cross-coupling reactions. |

| Bidentate (Chelating) | Both the phosphonate and carboxylate groups bind to the same metal center. | Asymmetric catalysis, reactions requiring rigid catalyst structures. |

| Bridging | The phosphonate and carboxylate groups bind to two different metal centers. | Formation of polynuclear catalysts, materials synthesis. |

Role in Organic Transformations

Beyond serving as a ligand, phosphonate-containing molecules can participate directly in organic transformations. For instance, the Michaelis-Arbuzov reaction is a well-established method for forming carbon-phosphorus bonds, leading to various phosphonates. wikipedia.org While this compound is a salt, its ester precursors could be synthesized via modifications of this reaction.

Furthermore, phosphonate carbanions are valuable intermediates in organic synthesis, notably in the Horner-Wadsworth-Emmons reaction to form alkenes. wikipedia.org Derivatives of this compound could potentially be adapted for use in such synthetic strategies. The dual functionality of the molecule also opens avenues for its use as a building block in the synthesis of more complex molecules where both phosphonate and carboxylate groups are desired.

Synthesis and Comprehensive Characterization of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is key to unlocking its full potential and fine-tuning its properties for specific applications.

Modification of the Ethoxy Group for Tunable Properties

The ethoxy group (-OCH2CH3) on the phosphorus atom is a prime target for modification. By replacing the ethyl group with other alkyl or aryl substituents, the steric bulk and electronic nature of the phosphonate can be systematically altered. For example, introducing bulkier groups could enhance the selectivity in catalytic reactions. tcichemicals.com

The synthesis of such analogs would likely involve the reaction of phosphorus trichloride (B1173362) with different alcohols in the presence of a base to form triorganophosphites, which can then be further reacted to yield the desired phosphonoformate structure. wikipedia.org

Table 2: Hypothetical Derivatives Based on Ethoxy Group Modification

| Derivative Name | Modifying Group | Expected Property Change |

| Disodium (methoxyoxydophosphanyl)formate | Methoxy (-OCH3) | Less steric hindrance, potentially higher reactivity. |

| Disodium (isopropoxyoxydophosphanyl)formate | Isopropoxy (-OCH(CH3)2) | Increased steric hindrance, potentially higher selectivity. |

| Disodium (phenoxyoxydophosphanyl)formate | Phenoxy (-OC6H5) | Altered electronic properties due to the aromatic ring. |

Functionalization of the Carboxylate and Phosphonate Moieties

Both the carboxylate and phosphonate groups offer sites for further functionalization. The carboxylate group can be converted into esters or amides, which could serve as prodrugs in medicinal chemistry contexts or as handles for attachment to solid supports in catalysis or materials science. nih.govmdpi.com

The phosphonate group can also be modified. For instance, the synthesis of phosphonamides from phosphonate precursors has been reported. lsu.edu Such modifications would significantly alter the coordination properties and chemical reactivity of the parent molecule, leading to new classes of ligands and building blocks. lsu.edunih.gov

Exploration of Non-Biological Applications in Materials Science or Specialized Chemical Synthesis

The ability of phosphonates and carboxylates to bind strongly to metal ions makes them excellent candidates for applications in materials science. wikipedia.org

Phosphonate-containing molecules are known to be effective chelating agents and are used in the formation of metal-organic frameworks (MOFs). wikipedia.org MOFs are porous materials with applications in gas storage, separation, and catalysis. The bifunctional nature of this compound could allow it to act as a linker, connecting metal nodes to form novel MOF structures with tailored pore sizes and functionalities. The introduction of different functional groups onto the molecule could be a strategy to fine-tune the properties of these materials for specific applications. rsc.org

In specialized chemical synthesis, phosphonoformate derivatives can be used as building blocks for creating larger, functional molecules. Their ability to mimic pyrophosphates suggests potential uses in bio-inspired materials and chemical systems. researchgate.netingentaconnect.com For example, they could be incorporated into polymers to enhance flame retardancy or to create materials with specific metal-binding properties.

Future Research Directions and Interdisciplinary Prospects

Integration of Artificial Intelligence and Machine Learning for Predictive Synthesis and Degradation Modeling

The integration of artificial intelligence (AI) and machine learning (ML) presents a transformative approach to understanding the synthesis and degradation pathways of organophosphorus compounds. arxiv.org For a specific impurity like Disodium (B8443419) (ethoxyoxydophosphanyl)formate, these computational tools can predict its formation under various reaction conditions, enabling proactive control during the synthesis of the active pharmaceutical ingredient (API).

ML models, particularly recurrent neural networks (RNNs), can be trained on large datasets from chemical reactions to recognize patterns that lead to impurity generation. arxiv.orgresearchgate.net By inputting parameters such as reactant concentrations, temperature, pH, and solvent systems, these models can forecast the likely yield of Disodium (ethoxyoxydophosphanyl)formate. This predictive capability allows chemists to optimize synthetic routes to minimize impurity formation before any material is committed to a process. Furthermore, AI can model the degradation of the parent drug, predicting the conditions under which this specific impurity might form over time, which is crucial for establishing stable formulations.

Table 1: Conceptual Machine Learning Model for Predicting Impurity Formation

| Model Input Parameters | Predicted Outputs | Application in Synthesis |

| Reactant Structures (SMILES) | Probability of Formation (%) | Route scouting and selection |

| Temperature (°C) | Predicted Yield (mg/L) | Process optimization |

| Solvent Type & Polarity | Key Degradation Pathways | Stability and formulation studies |

| Catalyst Type & Loading | Reaction Kinetics (t½) | Minimizing side reactions |

| pH of Reaction Medium | Predicted Impurity Profile | Quality control enhancement |

Future work could involve developing specialized algorithms trained on data specific to phosphonate (B1237965) and phosphinate chemistry to enhance the accuracy of these predictions. taylorandfrancis.com

Advancements in In Situ and Real-Time Spectroscopic Monitoring of Reaction Progress and Impurity Formation

Monitoring the formation of impurities in real-time is a primary goal of modern pharmaceutical process analytical technology (PAT). Advancements in in situ spectroscopic techniques are making this increasingly feasible. spectroscopyonline.com For this compound, implementing these technologies could provide a continuous understanding of its concentration throughout the manufacturing process.

Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be directly integrated into reaction vessels. cwejournal.orgyoutube.com These methods offer non-destructive, real-time analysis of the chemical composition of the reaction mixture. researchgate.net For instance, a fiber-optic Raman probe could monitor the characteristic vibrational frequencies associated with the P-C and P=O bonds, tracking the appearance and concentration of this compound as the reaction progresses. This allows for immediate adjustments to process parameters if impurity levels exceed predefined thresholds, ensuring consistent quality and reducing batch failures.

Table 2: Comparison of In Situ Spectroscopic Techniques for Impurity Monitoring

| Spectroscopic Technique | Principle | Advantages for Monitoring | Potential Challenges |

| FTIR Spectroscopy | Measures absorption of infrared light by molecular vibrations. | High sensitivity to functional groups, fast acquisition times. | Water absorption can interfere; probe fouling. |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | Excellent for aqueous systems, sensitive to P-C bonds. | Fluorescence from sample can mask signal. |

| Process NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, highly quantitative. | Higher cost, lower sensitivity, complex setup. |

| UV-Vis Spectroscopy | Measures absorption of ultraviolet-visible light. | Simple, cost-effective for chromophoric compounds. | Limited structural information, spectral overlap. nih.gov |

Research in this area is focused on developing more robust probes that can withstand harsh reaction conditions and sophisticated data analysis software to deconvolute complex spectra, allowing for the accurate quantification of trace-level impurities. gmpinsiders.combiomedres.us

Innovations in Green Chemistry for Sustainable Production and Impurity Management

The principles of green chemistry are increasingly influencing pharmaceutical manufacturing, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netsciencedaily.com Applying these principles to the synthesis of organophosphorus compounds can lead to more sustainable processes that inherently generate fewer impurities, including this compound.

Innovations include the development of catalytic reactions that are more selective than traditional stoichiometric methods, reducing the formation of by-products. rsc.org The use of environmentally benign solvents, such as water or supercritical fluids, can also alter reaction pathways to favor the desired product over impurities. Furthermore, research into phosphinate chemistry is exploring alternatives to hazardous reagents like phosphorus trichloride (B1173362), which could lead to fundamentally safer and cleaner synthetic routes. acs.org Efficient recovery and recycling of phosphorus are also critical aspects of green phosphonate chemistry. sciencedaily.com

Table 3: Green Chemistry Approaches to Minimize Impurity Formation

| Principle of Green Chemistry | Traditional Approach | Innovative Green Alternative | Impact on Impurity Management |

| Waste Prevention | Multi-step synthesis with stoichiometric reagents. | Atom-economical, one-pot catalytic synthesis. | Reduces by-product formation. |

| Safer Solvents | Use of chlorinated or volatile organic solvents. | Reactions in water, ionic liquids, or solvent-free conditions. | Alters selectivity, preventing side reactions. |